6β-Methoxy-3,5-cycloandrost-15-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
6β-Methoxy-3,5-cycloandrost-15-en-17-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6β-Methoxy-3,5-cycloandrost-15-en-17-one has several scientific research applications, including:
Cancer Research: It is used as a reference standard in cancer research due to its bioactive properties.
Chemistry: It serves as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: It is used in studies related to steroid hormone activity and metabolism.
Mechanism of Action
The mechanism of action of 6β-Methoxy-3,5-cycloandrost-15-en-17-one involves its interaction with steroid hormone receptors and enzymes. It is a derivative of Abiraterone, a known inhibitor of cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), which is involved in steroidogenesis . By inhibiting this enzyme, the compound can reduce the production of androgens, which are critical for the growth of certain types of cancer cells.
Comparison with Similar Compounds
6β-Methoxy-3,5-cycloandrost-15-en-17-one can be compared to other steroidal compounds such as:
Abiraterone: A steroidal CYP17 inhibitor used in the treatment of prostate cancer.
Finasteride: A 5α-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia.
Dutasteride: Another 5α-reductase inhibitor with similar applications to Finasteride.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct bioactive properties and therapeutic potential .
Properties
CAS No. |
1309594-70-4 |
---|---|
Molecular Formula |
C₂₀H₂₈O₂ |
Molecular Weight |
300.44 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.